4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid
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Description
The compound “4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid” belongs to a class of organic compounds known as thiazoles, which are heterocycles with a sulfur atom and a nitrogen atom in a five-membered ring . This particular compound has additional functional groups such as a carboxylic acid group, an amino group, and a phenylethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenylethyl group attached to the nitrogen atom of the thiazole, a methyl group attached to one of the carbon atoms of the thiazole, and a carboxylic acid group attached to the other carbon atom of the thiazole .Scientific Research Applications
1. Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids built around a thiazole ring, are valuable for mimicking secondary protein structures such as helices and β-sheets. A versatile chemical route for synthesizing orthogonally protected ATCs has been developed, compatible with a wide variety of amino acids (Mathieu et al., 2015).
2. Synthesis of 2-Substituted 2-Thiazolines
Research has shown the synthesis of various 2-substituted 2-thiazoline derivatives, including 2-phenyl-2-thiazoline and its derivatives, through the treatment of RCS2CH2CO2H with aminoethane thiols. This method demonstrates the versatility of thiazoline derivatives in organic synthesis (Suzuki & Izawa, 1976).
3. Synthesis of Thiazole-based γ-Amino Acids
Thiazole-based γ-amino acids, synthesized as new building blocks, exhibit structural versatility. These compounds form a well-defined 9-helix structure in various solvents, indicating their potential in structural biology and peptide design (Mathieu et al., 2013).
4. Thiazolecarboxylic Acid Derivatives in Organic Chemistry
The acylation and methylation of 2-amino-4-methylthiazole-5-carboxylic acid lead to various derivatives, showcasing the compound's flexibility in organic synthesis and potential applications in developing new chemical entities (Dovlatyan et al., 2004).
5. Novel Synthesis Methods
Innovative methods for synthesizing thiazoles and oxazoles have been explored, demonstrating the compound's role in creating new molecular structures, which could have implications in pharmaceutical research (Cornwall et al., 1987).
Properties
IUPAC Name |
4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(12(16)17)18-13(15-9)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAAQDNDAUTZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331240 |
Source
|
Record name | 4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680174 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
196797-64-5 |
Source
|
Record name | 4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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